molecular formula C6H14Cl2N2 B2795026 3-(Azetidin-3-yl)azetidine;dihydrochloride CAS No. 2416228-84-5

3-(Azetidin-3-yl)azetidine;dihydrochloride

Cat. No. B2795026
CAS RN: 2416228-84-5
M. Wt: 185.09
InChI Key: HRPXXDYONCTWJF-UHFFFAOYSA-N
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Description

3-(Azetidin-3-yl)azetidine;dihydrochloride, also known as AZD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. AZD belongs to the class of azetidine-containing compounds, which are known for their diverse biological activities. The aim of

Scientific Research Applications

Azetidine Chemistry and Synthesis

Azetidines and their derivatives, such as azetidin-2-ones (β-lactams), play a crucial role in synthetic chemistry. They are thermally stable and versatile, reacting with both electrophiles and nucleophiles. The synthesis of azetidines is achieved through various methods, including the reduction of β-lactams, transformations of heterocycles like aziridines and oxetanes, and cycloadditions. These reactions yield a wide array of compounds, including amides, alkenes, amines, and other cyclic products such as piperidines and pyrroles. Azetidines serve as precursors for β-amino acids, amides, and other heterocyclic compounds, illustrating their extensive applicability in organic synthesis (Singh, D’hooghe, & Kimpe, 2008).

Drug Discovery and Medicinal Chemistry

The introduction of azetidine and oxetane groups into heteroaromatic bases enhances the discovery and development of new drugs. The Minisci reaction, a radical addition method, has proven effective for incorporating these groups into heteroaromatic systems, leading to the creation of compounds with significant potential in the pharmaceutical industry. Such modifications have been applied to various compounds, including EGFR inhibitors and antimalarial agents, showcasing the importance of azetidines in medicinal chemistry (Duncton et al., 2009).

Novel Synthesis Methods and Drug Derivatization

Innovative methods for synthesizing azetidines, such as calcium(II)-catalyzed Friedel-Crafts reactions, enable the creation of complex molecules like 3,3-diarylazetidines. These molecules can be further modified to produce drug-like compounds, highlighting the adaptability and utility of azetidine structures in drug design and synthesis. The presence of functional groups, such as the N-Cbz group, is crucial for enhancing reactivity and stabilizing intermediates during these synthetic processes (Denis et al., 2018).

properties

IUPAC Name

3-(azetidin-3-yl)azetidine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2.2ClH/c1-5(2-7-1)6-3-8-4-6;;/h5-8H,1-4H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIRWTMYQIRMMAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C2CNC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3'-Biazetidine dihydrochloride

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